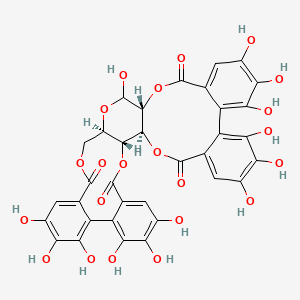
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole” is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The “3-(2-Chloroethyl)” and “5-methyl” parts of the name suggest that the compound has a 2-chloroethyl group and a methyl group attached to the oxadiazole ring.
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole” are not available, similar compounds are often synthesized through reactions involving chloroethanol . For example, tris(2-chloroethyl) phosphate (TCEP) is generally manufactured by the reaction of phosphorus oxychloride with 2-chloroethanol .Molecular Structure Analysis
The molecular structure of “3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would likely consist of a five-membered oxadiazole ring with a 2-chloroethyl group attached at the 3rd position and a methyl group attached at the 5th position .Wissenschaftliche Forschungsanwendungen
- 2-CEES is structurally similar to mustard gas, but it is non-toxic. Researchers often use it as a simulant in studies related to chemical warfare agents .
Chemical Warfare Simulant
Gas Sensor Development
Wirkmechanismus
Target of Action
It is structurally similar to other alkylating agents like fotemustine and Melphalan , which primarily target DNA and RNA in cells. These agents work by attaching alkyl groups to DNA bases, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription .
Mode of Action
The mode of action of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole is likely similar to other alkylating agents. Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . They also form cross-links (bonds between atoms) in the DNA, which prevents the DNA from being separated for synthesis or transcription .
Biochemical Pathways
For instance, butachlor can induce oxidative stress in organisms, affecting the Nrf2-Keap1 pathway . It’s plausible that 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole might have similar effects on biochemical pathways.
Pharmacokinetics
Similar alkylating agents like lomustine have been shown to have a high bioavailability and are metabolized in the liver into active metabolites . The half-life of these metabolites can vary between patients . These properties likely impact the bioavailability and efficacy of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole.
Result of Action
This makes them effective in treating rapidly dividing cells, such as cancer cells .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole. For instance, similar compounds like tris(2-chloroethyl) phosphate (TCEP) have been shown to induce significant hepatotoxicity in zebrafish when exposed to environmentally relevant concentrations . Therefore, the concentration and exposure duration of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole in the environment could potentially influence its action and efficacy.
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-4-7-5(2-3-6)8-9-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZCGDKGUEMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502257 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71088-13-6 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















